molecular formula C17H22N4O5S B2725346 Methyl (4-((4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)carbamate CAS No. 2034244-87-4

Methyl (4-((4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)carbamate

Cat. No.: B2725346
CAS No.: 2034244-87-4
M. Wt: 394.45
InChI Key: OYSLUUOCOBUUPT-UHFFFAOYSA-N
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Description

Methyl (4-((4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)carbamate is a useful research compound. Its molecular formula is C17H22N4O5S and its molecular weight is 394.45. The purity is usually 95%.
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Biological Activity

Methyl (4-((4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)carbamate is a synthetic compound that has garnered attention in various fields of biological research, particularly in medicinal chemistry and agricultural applications. Its complex structure includes a piperazine moiety, an isoxazole ring, and a sulfonyl group, which contribute to its diverse biological activities.

1. Chemical Structure and Properties

The molecular formula for this compound is C17H22N4O4SC_{17}H_{22}N_{4}O_{4}S, with a molecular weight of approximately 370.45 g/mol. The compound's structure is characterized by:

  • Isoxazole Ring : Known for its biological activity, particularly in analgesic and anti-inflammatory contexts.
  • Piperazine Moiety : Enhances solubility and bioavailability.
  • Sulfonyl Group : Increases the compound's reactivity and potential biological interactions.

A. Medicinal Applications

This compound has shown promising results in various biological assays:

  • Antimicrobial Activity : Studies indicate that compounds with isoxazole rings exhibit moderate to good antimicrobial properties. The presence of the piperazine group enhances this activity by improving interaction with microbial targets .
  • Anti-inflammatory Effects : The compound has been investigated for its potential to inhibit inflammatory pathways, possibly through modulation of cytokine release.
  • Analgesic Properties : Preliminary studies suggest that this compound may act on pain pathways, similar to other isoxazole derivatives.

B. Agricultural Applications

In agricultural chemistry, this compound has been synthesized as a lead compound for developing herbicides targeting specific plant proteases. Its herbicidal activity was assessed through in vivo tests, revealing moderate efficacy against several weed species.

The biological activity of this compound involves several mechanisms:

  • Kinase Inhibition : The compound acts as an inhibitor of specific kinases involved in signal transduction pathways, impacting cellular processes such as proliferation and apoptosis.
  • Ferroptosis Induction : Similar compounds have been noted to induce ferroptosis by inhibiting glutathione peroxidase 4 (GPX4), leading to oxidative stress in targeted cells.

4. Case Studies

Several research studies have explored the biological activity of related compounds and their derivatives:

StudyFindings
Mhaske et al. (2014)Demonstrated that piperazine derivatives exhibited significant antimicrobial activity against various pathogens .
BenchChem ResearchHighlighted the potential of isoxazole-containing compounds in developing new therapeutic agents for neurological disorders.
Agricultural Chemistry ReviewDiscussed the synthesis of derivatives targeting D1 protease in plants, showing promising herbicidal effects.

5. Conclusion

This compound represents a versatile compound with significant potential in both medicinal and agricultural chemistry. Its multifaceted biological activities warrant further investigation to fully elucidate its mechanisms and therapeutic applications.

Properties

IUPAC Name

methyl N-[4-[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]sulfonylphenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O5S/c1-13-14(11-18-26-13)12-20-7-9-21(10-8-20)27(23,24)16-5-3-15(4-6-16)19-17(22)25-2/h3-6,11H,7-10,12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSLUUOCOBUUPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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